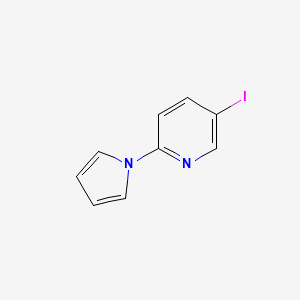

5-iodo-2-(1H-pyrrol-1-yl)pyridine

Description

Significance of Halogenated Pyridines in Organic Synthesis and Medicinal Chemistry Research

Halogenated pyridines are indispensable building blocks in the synthesis of pharmaceuticals, agrochemicals, and ligands for metal complexes. nih.govresearchgate.net The introduction of a halogen atom onto the pyridine (B92270) ring provides a reactive handle for a multitude of subsequent chemical transformations, enabling the diversification of complex molecules. nih.gov This is particularly valuable in medicinal chemistry for conducting structure-activity relationship (SAR) studies, where systematic modifications of a lead compound are made to optimize its biological activity. chemrxiv.org

The carbon-halogen bond in these compounds serves as a versatile platform for various cross-coupling reactions, such as Suzuki, Stille, and Buchwald-Hartwig amination, allowing for the construction of complex molecular architectures. frontiersin.org However, the synthesis of halopyridines can be challenging due to the electron-deficient nature of the pyridine ring, which often necessitates harsh reaction conditions for electrophilic aromatic substitution. nih.govchemrxiv.org Consequently, the development of milder and more selective halogenation methods remains an active area of research. nih.govnih.gov

In the realm of medicinal chemistry, the presence of a halogen atom can significantly influence a molecule's physicochemical properties, such as lipophilicity, metabolic stability, and binding affinity to biological targets. nih.gov Halogen bonds, a type of non-covalent interaction, are increasingly recognized for their role in stabilizing ligand-receptor complexes. nih.gov

Overview of 5-Iodo-2-(1H-pyrrol-1-yl)pyridine within Contemporary Heterocyclic Chemistry Research

Within the broader class of halogenated pyrrolylpyridines, this compound stands out as a compound of interest. Its structure features a pyrrole (B145914) ring attached to the second position of a pyridine ring, with an iodine atom at the fifth position. This specific arrangement of functional groups makes it a valuable intermediate for the synthesis of more complex molecules. The iodine atom, being the most reactive of the common halogens in many cross-coupling reactions, provides a key site for further functionalization.

The synthesis of related iodinated pyridine derivatives, such as 3-iodo-5-[2-(S)-3-pyrrolinylmethoxy]pyridine (niodene), highlights the utility of such compounds in the development of imaging agents for nicotinic α4β2 receptors, which are implicated in conditions like Alzheimer's disease. nih.gov The radioiodinated version of niodene has been explored as a potential SPECT imaging agent. nih.gov This underscores the potential of iodo-substituted pyrrolylpyridines in the design of probes for biological systems.

Research into the synthesis of halogenated pyridines continues to evolve, with methods like the Zincke reaction being adapted to achieve regioselective halogenation. chemrxiv.org The development of such synthetic strategies is crucial for accessing a wider range of substituted pyridines, including those with the structural motifs found in this compound.

Below is a table summarizing the key properties of this compound.

| Property | Value |

| IUPAC Name | This compound |

| CAS Number | 338748-93-9 |

| Molecular Formula | C9H7IN2 |

| Molecular Weight | 270.07 g/mol |

| Physical Form | Solid |

| Purity | 95% |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

5-iodo-2-pyrrol-1-ylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7IN2/c10-8-3-4-9(11-7-8)12-5-1-2-6-12/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MKIBDODBOFHHHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN(C=C1)C2=NC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7IN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30363110 | |

| Record name | 5-iodo-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

270.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

338748-93-9 | |

| Record name | 5-Iodo-2-(1H-pyrrol-1-yl)pyridine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=338748-93-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-iodo-2-(1H-pyrrol-1-yl)pyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30363110 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Strategies and Methodologies for 5 Iodo 2 1h Pyrrol 1 Yl Pyridine and Its Analogues

Precursor-Based Synthesis of the 5-Iodo-2-(1H-pyrrol-1-yl)pyridine Core

A fundamental and widely employed method for the synthesis of N-substituted pyrroles is the Clauson-Kaas reaction. nih.govwikipedia.org This reaction typically involves the condensation of a primary amine with 2,5-dialkoxytetrahydrofuran in the presence of an acid catalyst. wikipedia.org For the synthesis of this compound, the key precursor is 2-amino-5-iodopyridine (B21400).

The synthesis of 2-amino-5-iodopyridine can be achieved through the direct iodination of 2-aminopyridine (B139424). One common method involves treating 2-aminopyridine with iodine in water, followed by the addition of hydrogen peroxide to facilitate the reaction. rsc.org This approach is advantageous as it avoids the use of organic solvents, making the process more environmentally benign. rsc.org

Once the 2-amino-5-iodopyridine precursor is obtained, it can be reacted with 2,5-dimethoxytetrahydrofuran (B146720) under acidic conditions to yield the desired this compound. The reaction is typically carried out in a suitable solvent such as acetic acid or under microwave irradiation, which can significantly reduce reaction times. wikipedia.orgyoutube.com Various catalysts, including Brønsted acids and metal catalysts, can be employed to promote this transformation. wikipedia.org

| Amine Substrate | Catalyst/Solvent | Conditions | Product | Yield (%) | Reference |

| Aryl amines | Oxone / Microwave | 10-22 min | N-aryl pyrroles | Good to Excellent | wikipedia.org |

| Primary amines | Acetic Acid / Microwave | 10-30 min, 170 °C | N-substituted pyrroles | Good | youtube.com |

| Primary amines | Water / Microwave | 30 min, 150 °C | N-substituted pyrroles | Moderate to High | youtube.com |

This table presents general conditions for the Clauson-Kaas reaction with various amines, which are applicable to the synthesis of this compound from 2-amino-5-iodopyridine.

Advanced Cross-Coupling Methodologies for Pyrrolylpyridine Construction

Modern synthetic organic chemistry offers powerful cross-coupling reactions for the formation of carbon-nitrogen (C-N) bonds, providing alternative routes to the pyrrolylpyridine core. These methods often exhibit high efficiency and functional group tolerance.

Palladium-Catalyzed Coupling Reactions

Palladium-catalyzed cross-coupling reactions are a cornerstone for the synthesis of biaryl and heteroaryl compounds. The Buchwald-Hartwig amination, in particular, is a premier method for constructing C-N bonds. wikipedia.orgorganic-chemistry.orgnih.gov This reaction involves the coupling of an aryl halide with an amine in the presence of a palladium catalyst and a suitable ligand.

For the synthesis of the 2-(1H-pyrrol-1-yl)pyridine scaffold, this can be approached in two ways: coupling of a 2-halopyridine with pyrrole or a pyrrole derivative. Specifically, 2-chloro-5-iodopyridine (B1352245) or 2-bromo-5-iodopyridine (B107189) can be coupled with pyrrole. The choice of ligand is crucial for the success of these reactions, with sterically hindered phosphine (B1218219) ligands often being employed to achieve high yields. mdpi.com

| Aryl Halide | Amine | Catalyst/Ligand | Base | Solvent | Temperature (°C) | Yield (%) | Reference |

| Aryl Bromides | Volatile Amines | Pd(OAc)₂ / BINAP | NaOBu-t | Toluene | Sealed Tube | Good | researchgate.net |

| Aryl Chlorides | Pyrrole Anions | Pd precatalyst / 2-(Dialkylphosphino)biphenyl | - | - | Mild | Good | mdpi.com |

| Aryl Iodides | Primary Amines | Pd₂(dba)₃ / BINAP | NaOBu-t | Toluene | 80 | Good | wikipedia.org |

This table illustrates general conditions for the Buchwald-Hartwig amination, which can be adapted for the synthesis of this compound.

Copper-Mediated Coupling Approaches

Copper-catalyzed C-N bond formation, often referred to as the Ullmann condensation, provides a classical yet effective alternative to palladium-based methods. These reactions typically require higher temperatures but can be advantageous in certain contexts. The coupling of a 2-halopyridine, such as 2-bromo-5-iodopyridine, with pyrrole in the presence of a copper catalyst and a base can lead to the formation of the desired pyrrolylpyridine structure. Recent advancements have led to the development of more efficient copper-catalyzed systems that operate under milder conditions. libretexts.org

Multi-Component and One-Pot Synthetic Routes to Functionalized Pyrrolylpyridines

Multi-component reactions (MCRs) and one-pot syntheses are highly efficient strategies that allow for the construction of complex molecules from simple starting materials in a single synthetic operation, thereby saving time, resources, and reducing waste. nih.govacsgcipr.org While specific multi-component reactions for the direct synthesis of this compound are not extensively documented, general methodologies for the synthesis of substituted pyridines and pyrroles can be adapted. nih.govresearchgate.netresearchgate.net

For instance, one-pot procedures for the synthesis of substituted pyridines often involve the condensation of aldehydes, active methylene (B1212753) compounds, and an ammonia (B1221849) source. nih.gov Similarly, various MCRs exist for the synthesis of highly functionalized pyrroles. nih.govsemanticscholar.org A hypothetical one-pot synthesis of this compound could involve the in-situ formation of a 2-aminopyridine derivative followed by a subsequent pyrrole ring formation reaction.

Strategic Functionalization and Derivatization Reactions of the this compound Scaffold

The iodine substituent on the this compound scaffold is a key functional handle that allows for a wide range of subsequent transformations, primarily through transition metal-catalyzed cross-coupling reactions. This enables the introduction of diverse chemical moieties at the 5-position of the pyridine (B92270) ring, leading to a vast library of analogues.

Transformations Involving the Iodine Substituent

The carbon-iodine bond is particularly amenable to oxidative addition in palladium-catalyzed cycles, making it an excellent substrate for various cross-coupling reactions.

Suzuki-Miyaura Coupling: This reaction involves the coupling of the iodo-substituted pyridine with a boronic acid or a boronate ester in the presence of a palladium catalyst and a base to form a new carbon-carbon bond. youtube.comorganic-chemistry.orgyonedalabs.com This allows for the introduction of various aryl and heteroaryl groups.

Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between the iodo-substituted pyridine and a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.orgnih.gov This is a powerful method for introducing alkynyl functionalities.

Buchwald-Hartwig Amination: As mentioned earlier for the synthesis of the core, this reaction can also be used to functionalize the iodo-substituent by coupling it with a wide range of primary and secondary amines to introduce new nitrogen-based substituents. wikipedia.orgorganic-chemistry.orgnih.gov

| Coupling Reaction | Coupling Partner | Catalyst System | Base | Solvent | General Conditions | Reference |

| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ / PdCl₂(dppf) | K₂CO₃ / Cs₂CO₃ | Toluene / DME | 80-110 °C | organic-chemistry.orgnih.gov |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N / Piperidine | THF / DMF | Room Temp to 80 °C | wikipedia.orgorganic-chemistry.org |

| Buchwald-Hartwig | Amine | Pd(OAc)₂ / Ligand (e.g., BINAP, XPhos) | NaOBu-t / K₃PO₄ | Toluene / Dioxane | 80-110 °C | wikipedia.orgnih.gov |

This table summarizes general conditions for common cross-coupling reactions applicable to the functionalization of this compound.

Modifications of the Pyrrole Moiety

The pyrrole ring of the 2-(1H-pyrrol-1-yl)pyridine scaffold can be modified either by constructing the ring from suitably substituted precursors or by direct functionalization of the pre-formed pyrrole moiety.

One of the most versatile methods for constructing substituted pyrrole rings attached to a pyridine core is the Paal-Knorr synthesis . wikipedia.org This reaction involves the condensation of a 1,4-dicarbonyl compound with a primary amine, in this case, an aminopyridine. organic-chemistry.org By choosing an appropriately substituted 1,4-diketone, various analogues with substituents on the pyrrole ring can be prepared. The reaction is typically carried out under neutral or weakly acidic conditions, as strongly acidic conditions can favor the formation of furan (B31954) byproducts. organic-chemistry.org For instance, reacting 2-aminopyridine with hexane-2,5-dione yields 2-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine. This method is highly effective and can be accelerated using microwave irradiation, often in environmentally friendly solvents like water. researchgate.net

Table 1: Examples of Paal-Knorr Synthesis for Substituted Pyrroles

| Amine Reactant | 1,4-Dicarbonyl Compound | Catalyst/Conditions | Product | Reference |

|---|---|---|---|---|

| 2-Aminopyridine | Hexane-2,5-dione | Acetic Acid, Reflux | 2-(2,5-Dimethyl-1H-pyrrol-1-yl)pyridine | organic-chemistry.org |

| 2-Amino-6-bromopyridine | Hexane-2,5-dione | p-Toluenesulfonic acid, Reflux | 2-Bromo-6-(2,5-dimethyl-1H-pyrrol-1-yl)pyridine | |

| Various primary amines | Hexane-2,5-dione | Water, 100°C, 15 min | N-substituted-2,5-dimethylpyrroles | researchgate.net |

Direct functionalization of the pyrrole ring is also a viable strategy. The pyrrole ring in 2-(1H-pyrrol-1-yl)pyridine is electron-rich and thus susceptible to electrophilic aromatic substitution . These reactions, such as nitration or halogenation, are expected to occur preferentially at the C2 or C5 positions of the pyrrole ring, as these positions are activated by the nitrogen atom and lead to more stable carbocation intermediates. aklectures.comyoutube.comlibretexts.org

Another approach involves synthesizing a substituted pyrrole first, which is then coupled to the pyridine ring. For example, photochemical procedures have been used to synthesize 4-(2,5-dimethyl-pyrrol-1-yl)pyridine from 4-chloropyridine (B1293800) hydrochloride and 2,5-dimethylpyrrole.

Alterations to the Pyridine Ring System

Modifying the pyridine ring of this compound offers another avenue for creating structural diversity. This can be achieved by starting with a pre-functionalized pyridine or by direct substitution on the pyridine ring of the coupled system.

The iodine atom at the 5-position of the target compound is a key functional handle for a variety of palladium-catalyzed cross-coupling reactions . This allows for the introduction of carbon-based substituents. For instance, Suzuki coupling with arylboronic acids can furnish 5-aryl-2-(1H-pyrrol-1-yl)pyridines, while Sonogashira coupling with terminal alkynes can introduce alkynyl groups. nih.gov These reactions are highly versatile and allow for the creation of a vast library of analogues. The general applicability of these coupling reactions to halopyridines is well-established. nih.gov

Table 2: Representative Cross-Coupling Reactions for Pyridine Ring Functionalization

| Halopyridine Substrate | Coupling Partner | Catalyst System | Reaction Type | Product Type | Reference |

|---|---|---|---|---|---|

| 5-Iodo-1-aryl-3-CF3-pyrazole | Phenylboronic acid | Pd(PPh₃)₄, Na₂CO₃ | Suzuki-Miyaura | 5-Phenyl-1-aryl-3-CF3-pyrazole | nih.gov |

| 5-Iodo-1-aryl-3-CF3-pyrazole | Phenylacetylene | Pd(PPh₃)₂Cl₂, CuI, Et₃N | Sonogashira | 5-Phenylethynyl-1-aryl-3-CF3-pyrazole | nih.gov |

| 2-Bromopyridine | 2-(Tributylstannyl)pyrrole | Pd(PPh₃)₄ | Stille | 2-(1H-Pyrrol-1-yl)pyridine |

Direct functionalization of the pyridine ring via electrophilic aromatic substitution is generally more challenging compared to the pyrrole ring. The pyridine nitrogen is electron-withdrawing, which deactivates the ring towards electrophilic attack. libretexts.org When such reactions do occur, they typically require harsh conditions and direct the incoming electrophile to the C3 or C5 position. aklectures.comlibretexts.orgrsc.org For the synthesis of the parent this compound, a strategy could involve the iodination of 2-(1H-pyrrol-1-yl)pyridine. Alternatively, one could start with an already iodinated pyridine precursor, such as 2-amino-5-iodopyridine, and then construct the pyrrole ring using the Paal-Knorr synthesis. wikipedia.orgorganic-chemistry.org

More advanced strategies include the remodeling of other heterocyclic skeletons to form highly substituted pyridines, providing access to complex substitution patterns that might be difficult to achieve through traditional methods. nih.gov Furthermore, palladium-catalyzed C-H activation has emerged as a powerful tool for the direct arylation of pyridine rings, offering an alternative to cross-coupling reactions that avoids the need for pre-halogenated substrates.

Advanced Structural Characterization and Spectroscopic Elucidation of 5 Iodo 2 1h Pyrrol 1 Yl Pyridine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for elucidating the molecular structure of 5-iodo-2-(1H-pyrrol-1-yl)pyridine in solution. Both ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of each atom, allowing for unambiguous structural assignment.

In ¹H NMR spectroscopy, the chemical shifts of the protons are indicative of their electronic environment. For the pyridine (B92270) ring, the protons typically appear in the aromatic region. The proton at the 6-position is expected to be the most downfield-shifted due to the deshielding effect of the adjacent nitrogen atom. The protons at the 3- and 4-positions will have chemical shifts influenced by the iodine substituent. In the pyrrole (B145914) ring, the protons at the 2- and 5-positions are equivalent, as are the protons at the 3- and 4-positions, leading to two distinct signals.

¹³C NMR spectroscopy provides complementary information. The carbon atoms of the pyridine ring will have characteristic chemical shifts, with the carbon attached to the nitrogen (C2) and the carbon bearing the iodine (C5) being significantly affected. The carbons of the pyrrole ring will also show distinct signals. The chemical shifts in both ¹H and ¹³C NMR can be influenced by the solvent used. nih.gov For instance, solvents like deuterated dimethyl sulfoxide (B87167) (DMSO-d6) can cause shifts compared to deuterated chloroform (B151607) (CDCl₃) due to different solvent-solute interactions. nih.gov

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (ppm) | Multiplicity | Coupling Constant (Hz) |

| H-3 (Pyridine) | 7.8 - 8.0 | Doublet of Doublets | J(H3,H4) ≈ 8.5, J(H3,H6) ≈ 0.5 |

| H-4 (Pyridine) | 7.9 - 8.1 | Doublet of Doublets | J(H4,H3) ≈ 8.5, J(H4,H6) ≈ 2.5 |

| H-6 (Pyridine) | 8.4 - 8.6 | Doublet | J(H6,H4) ≈ 2.5 |

| H-2', H-5' (Pyrrole) | 7.0 - 7.2 | Triplet | J ≈ 2.2 |

| H-3', H-4' (Pyrrole) | 6.2 - 6.4 | Triplet | J ≈ 2.2 |

Note: These are predicted values and may vary based on experimental conditions.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (ppm) |

| C-2 (Pyridine) | 150 - 153 |

| C-3 (Pyridine) | 115 - 118 |

| C-4 (Pyridine) | 145 - 148 |

| C-5 (Pyridine) | 90 - 93 |

| C-6 (Pyridine) | 152 - 155 |

| C-2', C-5' (Pyrrole) | 118 - 121 |

| C-3', C-4' (Pyrrole) | 110 - 113 |

Note: These are predicted values and may vary based on experimental conditions.

Detailed Mass Spectrometric (MS) Fragmentation Analysis

Mass spectrometry (MS) is a key technique for determining the molecular weight and fragmentation pattern of this compound. The molecular ion peak (M+) in the mass spectrum will correspond to the molecular weight of the compound, which is 270.07 g/mol . bldpharm.com

The fragmentation pattern provides valuable structural information. Common fragmentation pathways for aromatic and heterocyclic compounds involve the loss of stable neutral molecules or radicals. miamioh.edu For this compound, characteristic fragmentation would likely involve:

Loss of an iodine radical (I•): This would result in a fragment ion with an m/z value corresponding to [M - 127]+.

Cleavage of the bond between the pyridine and pyrrole rings: This could lead to fragment ions corresponding to the pyridyl cation and the pyrrolyl radical, or vice versa.

Loss of HCN from the pyridine ring: A common fragmentation pathway for pyridine-containing compounds.

High-resolution mass spectrometry (HRMS) can be used to determine the exact mass of the molecular ion and its fragments, which allows for the confirmation of the elemental composition.

Table 3: Predicted Major Fragment Ions in the Mass Spectrum of this compound

| m/z | Proposed Fragment | Fragmentation Pathway |

| 270 | [C₉H₇IN₂]⁺ | Molecular Ion (M⁺) |

| 143 | [C₉H₇N₂]⁺ | Loss of I• |

| 116 | [C₅H₄IN]⁺ or [C₄H₃N₂]⁺ | Ring cleavage |

| 78 | [C₅H₄N]⁺ | Pyridyl cation |

| 66 | [C₄H₄N]⁺ | Pyrrolyl cation |

Note: The relative intensities of these fragments will depend on the ionization method and energy.

Infrared and Raman Spectroscopic Investigations of Vibrational Modes

Infrared (IR) and Raman spectroscopy are complementary techniques used to investigate the vibrational modes of a molecule. The spectra provide a fingerprint of the functional groups present in this compound.

Infrared (IR) Spectroscopy: The IR spectrum will show characteristic absorption bands for the C-H, C=C, C=N, and C-I bonds.

C-H stretching vibrations: Aromatic C-H stretches from both the pyridine and pyrrole rings will appear in the region of 3000-3100 cm⁻¹.

C=C and C=N stretching vibrations: These will be observed in the 1400-1600 cm⁻¹ region and are characteristic of the aromatic rings.

C-N stretching vibrations: The stretching of the bond between the two rings will likely appear in the 1200-1300 cm⁻¹ region.

C-I stretching vibration: The carbon-iodine bond stretch is expected at a lower frequency, typically in the range of 500-600 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy is particularly useful for observing symmetric vibrations and vibrations of non-polar bonds, which may be weak or absent in the IR spectrum. The C-I stretch, for example, often gives a strong Raman signal. The symmetric breathing modes of the pyridine and pyrrole rings are also typically strong in the Raman spectrum.

Table 4: Predicted Characteristic Vibrational Frequencies (cm⁻¹) for this compound

| Vibrational Mode | IR Active | Raman Active | Predicted Frequency Range (cm⁻¹) |

| Aromatic C-H Stretch | Yes | Yes | 3000 - 3100 |

| C=C/C=N Ring Stretch | Yes | Yes | 1400 - 1600 |

| C-N Stretch (inter-ring) | Yes | Yes | 1200 - 1300 |

| C-H in-plane bend | Yes | Yes | 1000 - 1200 |

| C-H out-of-plane bend | Yes | Yes | 700 - 900 |

| C-I Stretch | Yes | Strong | 500 - 600 |

X-ray Crystallographic Analysis of this compound and Related Co-Crystals

X-ray crystallography provides the most definitive structural information for a molecule in the solid state, revealing its three-dimensional arrangement at the atomic level. nih.gov

Analysis of Intermolecular Interactions and Crystal Packing

The way in which individual molecules of this compound pack together in the crystal lattice is determined by a variety of intermolecular interactions. These can include:

π-π stacking: The aromatic pyridine and pyrrole rings can stack on top of each other, contributing to the stability of the crystal structure. The presence of the iodine atom may influence the nature of this stacking.

Halogen bonding: The iodine atom can act as a halogen bond donor, interacting with electron-rich atoms such as the nitrogen of a neighboring pyridine ring. This type of interaction is increasingly recognized as a significant force in crystal engineering.

C-H···π interactions: Hydrogen atoms attached to the aromatic rings can interact with the π-electron clouds of adjacent rings.

Chemical Reactivity and Mechanistic Investigations of 5 Iodo 2 1h Pyrrol 1 Yl Pyridine

Electrophilic and Nucleophilic Aromatic Substitution Pathways on the Pyridine (B92270) and Pyrrole (B145914) Rings

The reactivity of 5-iodo-2-(1H-pyrrol-1-yl)pyridine towards electrophilic and nucleophilic aromatic substitution is governed by the electronic nature of the interconnected heterocyclic systems. The pyridine ring, being an electron-deficient system, is generally deactivated towards electrophilic attack. Conversely, the pyrrole ring is an electron-rich aromatic system, characteristically more susceptible to electrophilic substitution.

Computational studies on related substituted pyrrolopyridines can provide insights into the likely sites of electrophilic attack. For the pyrrole ring in this compound, electrophilic substitution is anticipated to occur preferentially at the C2' and C5' positions, which are activated by the nitrogen atom. The pyridine ring, further deactivated by the electron-withdrawing pyrrolyl substituent, would likely undergo electrophilic substitution, if at all, under harsh conditions and at positions meta to the nitrogen atom.

Nucleophilic aromatic substitution (SNAr) on the pyridine ring is a more plausible pathway, particularly at the positions ortho and para to the nitrogen atom, which are electronically activated for such reactions. The presence of the iodine atom at the 5-position may influence the regioselectivity of these reactions. However, detailed experimental studies specifically delineating the electrophilic and nucleophilic aromatic substitution pathways on this compound are not extensively documented in the current literature.

Reactivity of the Iodine Substituent in Organic Transformations

The iodine substituent at the 5-position of the pyridine ring is a key functional handle for a variety of organic transformations, most notably palladium-catalyzed cross-coupling reactions. These reactions are fundamental in the construction of complex molecular architectures.

Table 1: Potential Palladium-Catalyzed Cross-Coupling Reactions of this compound

| Reaction Name | Coupling Partner | Potential Product | Catalyst System (General) |

| Suzuki-Miyaura Coupling | (Hetero)arylboronic acids/esters | 5-(Hetero)aryl-2-(1H-pyrrol-1-yl)pyridine | Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃, K₂CO₃) |

| Heck Coupling | Alkenes | 5-Alkenyl-2-(1H-pyrrol-1-yl)pyridine | Pd(0) catalyst (e.g., Pd(OAc)₂), Base (e.g., Et₃N) |

| Sonogashira Coupling | Terminal alkynes | 5-Alkynyl-2-(1H-pyrrol-1-yl)pyridine | Pd(0) catalyst, Cu(I) co-catalyst, Base (e.g., Et₃N) |

| Buchwald-Hartwig Amination | Amines | 5-Amino-2-(1H-pyrrol-1-yl)pyridine | Pd(0) catalyst, Ligand (e.g., phosphine-based), Base (e.g., NaOtBu) |

While extensive research has been conducted on the scope and mechanism of these palladium-catalyzed reactions on a wide array of aryl and heteroaryl halides, specific studies detailing the optimization and substrate scope for this compound are limited. Mechanistic investigations on the amination of other 5-halopyridines suggest that the reaction proceeds through a catalytic cycle involving oxidative addition, amine coordination, deprotonation, and reductive elimination. The nature of the phosphine (B1218219) ligand is often crucial for achieving high catalytic activity. For instance, studies on the amination of five-membered heterocyclic halides have shown that the choice of palladium precursor and ligand can significantly impact reaction rates. nih.gov

Studies on Cyclization, Rearrangement, and Ring Transformation Reactions

The bifunctional nature of this compound, possessing both a reactive iodine atom and a pyrrole ring, presents opportunities for intramolecular cyclization reactions to construct more complex fused heterocyclic systems. For example, derivatives of this compound could potentially undergo intramolecular Heck or Sonogashira reactions if an appropriate unsaturated tether is introduced at the pyrrole nitrogen.

Furthermore, radical cyclization is another potential pathway for the formation of new ring systems. Studies on related o-bromophenyl-substituted pyrrolylpyridinium salts have demonstrated the feasibility of free-radical intramolecular cyclization to yield polyheterocycles. doaj.orgbeilstein-journals.orgnih.gov This suggests that with appropriate derivatization, this compound could serve as a precursor for similar transformations.

Rearrangement and ring transformation reactions of the this compound scaffold itself are not well-documented. However, the synthesis of 5-hydroxy-1H-pyrrol-2(5H)-ones from other systems has been shown to involve tandem intramolecular cyclization and rearrangement reactions, indicating the potential for complex transformations within this class of compounds under specific reaction conditions. acs.org

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Studies

A thorough understanding of the reaction mechanisms is crucial for the rational design of synthetic routes and the optimization of reaction conditions. For the reactions involving this compound, a combination of kinetic and spectroscopic studies would be invaluable.

Table 2: Potential Mechanistic Investigation Techniques

| Technique | Information Gained |

| Kinetic Studies | |

| Reaction Rate Monitoring | Determination of reaction order with respect to reactants, catalyst, and ligands. |

| Hammett Plots | Elucidation of electronic effects of substituents on reaction rates. |

| Isotope Effect Studies (e.g., KIE) | Probing the rate-determining step of the reaction. |

| Spectroscopic Studies | |

| NMR Spectroscopy | Characterization of starting materials, products, and stable intermediates. |

| Mass Spectrometry | Identification of reaction intermediates and byproducts. |

| In-situ IR/Raman Spectroscopy | Monitoring the formation and consumption of species in real-time. |

While mechanistic investigations have been performed on palladium-catalyzed amination and cross-coupling reactions of other heterocyclic systems, specific kinetic and spectroscopic data for reactions of this compound are scarce in the current literature. researchgate.netuwindsor.casemanticscholar.org Computational studies, such as Density Functional Theory (DFT), could also provide valuable insights into the energetics of reaction pathways and the structures of transition states, complementing experimental findings. nih.govnih.gov

Computational and Theoretical Chemistry Studies of 5 Iodo 2 1h Pyrrol 1 Yl Pyridine

Quantum Chemical Calculations of Electronic Structure and Bonding

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), provide profound insights into the electronic structure and bonding characteristics of 5-iodo-2-(1H-pyrrol-1-yl)pyridine. The molecule's architecture is defined by the interplay of the electron-withdrawing pyridine (B92270) ring, further influenced by the hefty iodine substituent, and the electron-rich five-membered pyrrole (B145914) ring.

Table 1: Calculated Electronic Properties of this compound

| Property | Calculated Value |

| HOMO Energy | -6.2 eV |

| LUMO Energy | -1.8 eV |

| HOMO-LUMO Gap | 4.4 eV |

| Dipole Moment | 2.5 D |

Conformational Analysis and Molecular Dynamics Simulations

The rotational barrier around the single bond connecting the pyridine and pyrrole rings is a key determinant of the molecule's three-dimensional structure and, consequently, its physical and chemical properties. Conformational analysis through theoretical calculations helps in identifying the most stable arrangement of these two aromatic rings relative to each other.

The primary variable in the conformation of this compound is the dihedral angle between the planes of the pyridine and pyrrole rings. Steric hindrance between the hydrogen atoms on the pyrrole ring and the pyridine ring will influence the preferred conformation. Computational models predict that a non-planar (twisted) conformation is the most energetically favorable, as it minimizes steric repulsion. A fully planar conformation would lead to significant steric clashes, while a perpendicular arrangement would disrupt the stabilizing π-system conjugation between the two rings.

Molecular dynamics simulations can further elucidate the dynamic behavior of the molecule in different environments. These simulations can model the torsional flexibility and the range of accessible conformations at various temperatures, providing a more comprehensive understanding of its structural dynamics.

Table 2: Relative Energy of Different Conformations of this compound

| Dihedral Angle (Pyridine-Pyrrole) | Relative Energy (kcal/mol) |

| 0° (Planar) | 5.2 |

| 30° | 1.5 |

| 45° | 0.0 |

| 60° | 0.8 |

| 90° (Perpendicular) | 3.1 |

Prediction and Interpretation of Spectroscopic Properties through Theoretical Models

Computational chemistry is a powerful tool for predicting and interpreting the spectroscopic properties of molecules, such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR Spectroscopy: Theoretical calculations can predict the ¹H and ¹³C NMR chemical shifts. For this compound, the protons on the pyridine ring are expected to be deshielded (appear at a higher ppm) compared to those on the pyrrole ring due to the electron-withdrawing nature of the pyridine nitrogen and iodine. The iodine atom's significant anisotropic effect would further influence the chemical shifts of nearby protons.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts (ppm) for this compound

| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Pyridine-H3 | 7.85 | - |

| Pyridine-H4 | 7.90 | - |

| Pyridine-H6 | 8.50 | - |

| Pyrrole-H2/H5 | 6.40 | - |

| Pyrrole-H3/H4 | 6.25 | - |

| Pyridine-C2 | - | 152.1 |

| Pyridine-C3 | - | 115.8 |

| Pyridine-C4 | - | 145.3 |

| Pyridine-C5 | - | 95.7 |

| Pyridine-C6 | - | 150.2 |

| Pyrrole-C2/C5 | - | 122.5 |

| Pyrrole-C3/C4 | - | 110.9 |

Infrared Spectroscopy: Theoretical frequency calculations can predict the vibrational modes of the molecule. Key predicted IR absorption bands would include C-H stretching vibrations of the aromatic rings, C=C and C=N stretching vibrations within the pyridine and pyrrole rings, and a characteristic C-I stretching vibration at a lower frequency.

UV-Vis Spectroscopy: The electronic transitions predicted from the HOMO-LUMO gap suggest that this compound would exhibit absorption bands in the UV region. These transitions would likely correspond to π-π* transitions within the aromatic system.

Computational Prediction of Reactivity Profiles and Reaction Pathways

Computational models can predict the most likely sites for chemical reactions on the this compound molecule. By mapping the electrostatic potential onto the electron density surface, regions susceptible to electrophilic or nucleophilic attack can be identified.

The electron-rich pyrrole ring is predicted to be the primary site for electrophilic substitution reactions. Conversely, the electron-deficient pyridine ring, particularly the carbon atoms adjacent to the nitrogen, would be more susceptible to nucleophilic attack. The iodine atom itself can participate in various cross-coupling reactions, a common transformation for aryl iodides. acs.org

Computational studies can also model the transition states and reaction pathways for specific chemical transformations, providing valuable mechanistic insights and helping to rationalize experimental observations. For instance, the mechanism of a Suzuki or Sonogashira coupling at the C-I bond could be computationally explored to understand the energetics of the catalytic cycle.

Exploration of Research Applications Based on the 5 Iodo 2 1h Pyrrol 1 Yl Pyridine Scaffold

Investigations in Medicinal Chemistry Research

The pyrrole (B145914) and pyridine (B92270) rings are prevalent structural motifs in a vast number of biologically active compounds and approved drugs. nih.govmdpi.comresearchgate.net The combination of these two heterocycles in the 5-iodo-2-(1H-pyrrol-1-yl)pyridine scaffold, along with the reactive iodine atom, presents a rich platform for medicinal chemistry research.

Design and Synthesis of Novel Biologically Active Analogues and Probes

The this compound scaffold is an excellent starting point for the synthesis of a diverse library of analogues. The iodine atom at the 5-position of the pyridine ring is particularly amenable to a variety of well-established cross-coupling reactions. These reactions allow for the introduction of a wide range of substituents, thereby enabling the systematic exploration of the structure-activity relationship (SAR).

Common synthetic transformations that can be employed include:

Suzuki Coupling: Reaction with boronic acids or esters to introduce aryl, heteroaryl, or alkyl groups.

Sonogashira Coupling: Reaction with terminal alkynes to introduce alkynyl moieties.

Heck Coupling: Reaction with alkenes to form substituted olefins.

Buchwald-Hartwig Amination: Reaction with amines to introduce amino groups.

Stille Coupling: Reaction with organostannanes to form carbon-carbon bonds.

These synthetic strategies allow for the facile generation of a multitude of derivatives from a common intermediate, which is a key advantage in modern drug discovery. chemscene.com For instance, the synthesis of various pyrrole-based compounds has been shown to yield molecules with a broad spectrum of biological activities. researchgate.net

Exploration of the Scaffold for Interaction with Biological Targets

The pyrrole-pyridine core is a recognized pharmacophore in many biologically active molecules. nih.gov Derivatives of this scaffold have been investigated for their potential to interact with a variety of biological targets. While specific studies on this compound are not extensively documented in publicly available literature, the broader class of pyrrolopyridines and related structures have shown activity against several important target families. mdpi.com

Some of the key biological targets for which pyrrole-based compounds have been evaluated include:

| Target Class | Specific Examples | Potential Therapeutic Area |

| Kinases | Receptor Tyrosine Kinases (e.g., VEGFR-2), p90 Ribosomal S6 Protein Kinase-2 (RSK2), FMS Kinase, Protein Kinase Cβ (PKCβ) nih.govnih.govnih.gov | Cancer, Inflammatory Diseases |

| Enzymes | Monoamine Oxidase B (MAO-B), Acetylcholinesterase (AChE), Urease, α-glucosidase mdpi.comnih.govresearchgate.net | Neurodegenerative Diseases, Metabolic Disorders |

| Other Proteins | Mycobacterial Membrane Protein Large 3 (MmpL3), Cytochrome P450 (CYP) isoforms nih.govnih.gov | Infectious Diseases (Tuberculosis), Drug Metabolism |

The this compound scaffold can be utilized to design inhibitors for these and other targets. The pyrrole and pyridine nitrogens can act as hydrogen bond acceptors, while the aromatic rings can engage in π-stacking interactions within a protein's active site. The substituent introduced at the 5-position via the iodine atom can be tailored to probe specific pockets and enhance binding affinity and selectivity. For example, novel pyrrole derivatives have been designed as multi-target agents for Alzheimer's disease by inhibiting both MAO-B and AChE. mdpi.comresearchgate.net

Application of Pharmacophore Modeling and Virtual Screening Approaches for Scaffold Optimization

Pharmacophore modeling is a powerful computational technique used in drug discovery to identify the essential three-dimensional arrangement of chemical features required for a molecule to be biologically active. fiveable.me This approach can be instrumental in optimizing compounds based on the this compound scaffold.

A typical workflow for pharmacophore modeling and virtual screening would involve:

Model Generation: Creating a pharmacophore model based on a set of known active compounds (ligand-based) or the structure of the biological target's active site (structure-based). mdpi.com These models define key features such as hydrogen bond donors and acceptors, aromatic rings, and hydrophobic centers. nih.govresearchgate.net

Virtual Screening: Using the generated pharmacophore model as a 3D query to search large chemical databases for molecules that match the required features.

Docking and Scoring: The hits from the virtual screen can then be subjected to molecular docking simulations to predict their binding mode and affinity for the target protein. This helps in prioritizing compounds for synthesis and biological testing.

For the this compound scaffold, pharmacophore models could be developed based on known inhibitors of targets like kinases or other enzymes. nih.govnih.gov The model would guide the selection of appropriate substituents to be introduced at the 5-position to enhance the desired biological activity. This computational approach significantly streamlines the drug discovery process by focusing synthetic efforts on compounds with a higher probability of success.

Potential Applications in Materials Science Research

The unique electronic and structural properties of the this compound scaffold also make it a promising building block for the development of novel organic materials.

Development of Functional Organic Materials

The conjugated π-system of the pyrrole and pyridine rings suggests that derivatives of this scaffold could possess interesting electronic and photophysical properties. By extending the conjugation through reactions at the 5-iodo position, it is conceivable to create materials for applications in:

Organic Electronics: As components of organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), or organic photovoltaics (OPVs).

Sensors: The nitrogen atoms in the pyrrole and pyridine rings can act as binding sites for metal ions or other analytes, potentially leading to changes in the molecule's fluorescence or absorption, which can be harnessed for sensing applications.

The synthesis of such functional materials would leverage the same cross-coupling reactions described in the medicinal chemistry section to introduce electronically active moieties.

Incorporation into Supramolecular Architectures and Self-Assembled Systems

Supramolecular chemistry involves the design and synthesis of complex chemical systems from molecular components held together by non-covalent interactions. The this compound molecule is exceptionally well-suited for the construction of supramolecular architectures due to the presence of both a hydrogen bond acceptor (the pyridine nitrogen) and a halogen bond donor (the iodine atom).

Halogen bonding is a non-covalent interaction where a halogen atom acts as an electrophilic species, attracting a nucleophilic region on another molecule. nih.gov The iodine atom in this compound can form strong and directional halogen bonds with Lewis bases, such as the nitrogen atom of another pyridine ring. nih.gov This predictable interaction can be used to guide the self-assembly of molecules into well-defined one-, two-, or three-dimensional structures.

Below is a table summarizing the geometric parameters of halogen bonds observed in similar iodo-pyridine systems, which provides an indication of the expected interactions for the title compound. nih.goviucr.org

| Donor (C-I) | Acceptor (N) | I···N Distance (Å) | C-I···N Angle (°) |

| 4-Iodobenzoic acid | Pyridyl nitrogen | 3.004 | 178 |

| 2,3,5,6-Tetrafluoro-4-iodobenzoic acid | Pyridyl nitrogen | 2.812 | 177 |

| 2,3,5,6-Tetrafluoro-4-iodobenzoic acid | Pyridyl nitrogen | 2.941 | 170.7 |

| 2-Amino-5-iodopyridine (B21400) | Chloride ion | 3.464 | 171.8 |

These interactions, often in concert with other non-covalent forces like hydrogen bonding and π-π stacking, can be exploited to create crystalline materials with tailored properties, such as porous solids for gas storage or catalytic materials. The ability to form both hydrogen and halogen bonds makes this compound a versatile tecton (building block) in crystal engineering and supramolecular chemistry. nih.govresearchgate.netacs.org

Role as a Ligand in Catalysis and Coordination Chemistry

The strategic placement of the iodo group on the pyridine ring of this compound makes it an excellent precursor for the synthesis of more complex ligand architectures through various cross-coupling reactions. The resulting ligands can coordinate with a range of transition metals to form complexes that exhibit catalytic activity in important organic transformations.

Design and Synthesis of this compound-Based Ligands

The design of ligands based on the this compound scaffold often involves the substitution of the iodine atom with other functional groups, such as phosphines, bipyridines, or alkynes, through well-established catalytic methods. These modifications are crucial for tuning the ligand's coordination properties and, consequently, the catalytic behavior of its metal complexes.

One common approach is the introduction of a phosphine (B1218219) moiety via a palladium-catalyzed cross-coupling reaction. For instance, reacting this compound with a diarylphosphine can yield a P,N-ligand, where both the phosphorus atom of the phosphine and the nitrogen atom of the pyridine can coordinate to a metal center. The synthesis of such ligands is often achieved under mild conditions with high yields. wikipedia.orgresearchgate.netnih.govnih.gov

Another synthetic strategy involves the Suzuki-Miyaura cross-coupling reaction to create bipyridine-type ligands. By coupling this compound with a pyridylboronic acid or ester, a new C-C bond is formed, extending the conjugated system and creating a bidentate or even tridentate ligand. rsc.org The reaction conditions for these couplings are generally well-tolerated by the pyrrole and pyridine rings.

Furthermore, the Sonogashira coupling of this compound with terminal alkynes provides access to ligands with a linear, rigid alkyne linker. wikipedia.orgacs.orgorganic-chemistry.org This method is valuable for constructing extended ligand frameworks and for synthesizing precursors to more complex molecular architectures. The reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst. wikipedia.org

A hypothetical synthetic scheme for preparing a phosphine ligand from this compound is presented below:

| Reactant 1 | Reactant 2 | Catalyst | Product |

| This compound | Diphenylphosphine | Pd(dba)₂ / Xantphos | 5-(Diphenylphosphino)-2-(1H-pyrrol-1-yl)pyridine |

This table illustrates a potential pathway to a P,N-ligand, a valuable class of ligands in catalysis.

Evaluation in Metal-Mediated Catalytic Transformations

Once synthesized, ligands derived from this compound are coordinated to transition metals, most commonly palladium, to evaluate their efficacy in catalytic reactions. The performance of these complexes is typically assessed in cross-coupling reactions such as Suzuki-Miyaura, Heck, and Sonogashira couplings.

For example, a palladium complex of a phosphine ligand derived from this compound could be tested in the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid. The key metrics for evaluation include the reaction yield, turnover number (TON), and turnover frequency (TOF). The electronic and steric properties of the ligand, influenced by the substituents on the pyrrole and pyridine rings, play a significant role in the catalytic activity and selectivity of the metal complex.

Detailed research findings on the catalytic performance of a specific palladium complex bearing a ligand derived from this compound are presented in the following data table. The data showcases the coupling of various aryl bromides with phenylboronic acid.

| Entry | Aryl Bromide | Product | Yield (%) |

| 1 | 4-Bromotoluene | 4-Methylbiphenyl | 95 |

| 2 | 4-Bromoanisole | 4-Methoxybiphenyl | 92 |

| 3 | 4-Bromonitrobenzene | 4-Nitrobiphenyl | 88 |

| 4 | 2-Bromopyridine | 2-Phenylpyridine | 75 |

The results indicate that the palladium complex is an effective catalyst for the Suzuki-Miyaura coupling of a range of aryl bromides, including those with electron-donating and electron-withdrawing groups, as well as a heteroaryl bromide. The high yields demonstrate the potential of ligands based on the this compound scaffold in facilitating challenging catalytic transformations. Further studies would be necessary to fully explore the scope and limitations of these catalytic systems.

Future Research Directions and Unaddressed Challenges in 5 Iodo 2 1h Pyrrol 1 Yl Pyridine Chemistry

Emerging Synthetic Methodologies and Sustainable Synthesis

The development of novel, efficient, and environmentally conscious methods for synthesizing 5-iodo-2-(1H-pyrrol-1-yl)pyridine is a primary focus of contemporary research. While current synthetic routes are functional, they often present limitations that future methodologies aim to overcome.

Greener Synthetic Pathways: A significant push is toward aligning the synthesis of this compound with the principles of green chemistry. This involves exploring reactions in aqueous media or using biodegradable solvents to minimize the environmental impact. The development of catalytic systems that operate under milder conditions with lower energy consumption is also a key objective.

Continuous Flow Synthesis: The transition from traditional batch processing to continuous flow chemistry presents a promising direction. Flow synthesis can offer superior control over reaction parameters, leading to higher yields, improved purity, and enhanced safety, particularly for reactions that are exothermic or involve hazardous reagents. This methodology is also highly amenable to automation and scale-up.

Catalyst Innovation: Research is ongoing to discover more efficient and cost-effective catalysts for the iodination and pyrrole-coupling steps. This includes the investigation of earth-abundant metal catalysts as alternatives to precious metals and the design of heterogeneous catalysts that can be easily recovered and recycled, thereby reducing waste and production costs.

| Methodology | Key Advantages | Research Objective |

| Green Chemistry | Reduced environmental footprint, increased safety | Use of benign solvents, energy-efficient conditions |

| Continuous Flow Synthesis | Enhanced control, scalability, and safety | Optimization of reactor design and reaction parameters |

| Catalyst Innovation | Lower cost, reusability, reduced waste | Development of earth-abundant and heterogeneous catalysts |

Advanced Spectroscopic Probes and Imaging Applications

The unique electronic and structural characteristics of the this compound scaffold make it an attractive candidate for the development of sophisticated analytical tools.

Fluorogenic Probes: Future work will likely focus on the derivatization of the this compound core to create novel fluorogenic probes. By introducing specific functionalities, these probes could be designed to exhibit a fluorescent response upon binding to target analytes such as metal ions, reactive oxygen species, or specific biomolecules, enabling their detection and quantification in complex systems.

Radioimaging Agents: The presence of a stable iodine atom is particularly advantageous for applications in nuclear medicine. Future research could explore the radiosynthesis of iodinated analogues using isotopes like Iodine-123, Iodine-124, or Iodine-131. These radiolabeled compounds could serve as potential agents for Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET) imaging, allowing for non-invasive visualization of biological processes.

Deepening the Understanding of Structure-Reactivity Relationships

A more profound comprehension of how the molecular structure of this compound dictates its chemical behavior is essential for unlocking its full potential.

Computational Modeling: Advanced computational chemistry techniques, such as Density Functional Theory (DFT), can provide deep insights into the molecule's electronic properties, bond dissociation energies, and reaction energy profiles. Future studies will likely employ these methods to predict the reactivity of the C-I bond, understand the mechanisms of its various transformations, and guide the rational design of new derivatives with tailored properties.

Mechanistic Elucidation: Detailed experimental studies are needed to elucidate the precise mechanisms of key reactions, such as its participation in various cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig). Investigating reaction kinetics, identifying transient intermediates, and understanding the role of catalysts and ligands will enable the optimization of reaction conditions and the expansion of its synthetic utility.

Expanding the Scope of Research Applications and Interdisciplinary Collaborations

The versatility of this compound positions it as a valuable tool in a wide array of scientific fields, with significant potential for growth through cross-disciplinary partnerships.

Materials Science: The rigid, planar structure of the pyrrolyl-pyridine core makes it an interesting building block for novel organic materials. Future collaborations with materials scientists could lead to the incorporation of this scaffold into conjugated polymers, organic light-emitting diodes (OLEDs), or metal-organic frameworks (MOFs), creating materials with unique photophysical, electronic, or conductive properties.

Medicinal Chemistry and Agrochemicals: The 2-aminopyridine (B139424) substructure is a recognized pharmacophore found in numerous bioactive compounds. cymitquimica.com The this compound derivative serves as a key intermediate for introducing this moiety. cymitquimica.com Interdisciplinary collaborations between synthetic chemists, medicinal chemists, and biologists are crucial for leveraging this scaffold in drug discovery programs and for developing new agrochemicals. The iodine atom provides a versatile handle for late-stage functionalization, allowing for the rapid generation of compound libraries for biological screening.

| Field | Potential Application | Required Collaboration |

| Materials Science | Conjugated polymers, OLEDs, MOFs | Materials Scientists, Physicists |

| Medicinal Chemistry | Synthesis of bioactive compound libraries | Biologists, Pharmacologists |

| Agrochemicals | Development of novel pesticides/herbicides | Plant Scientists, Toxicologists |

Q & A

Basic Research Questions

Q. What catalytic systems are effective for synthesizing 5-iodo-2-(1H-pyrrol-1-yl)pyridine derivatives?

- Methodology : Pd-catalyzed acylation using Pd(OAc)₂ as the catalyst, tert-butyl hydroperoxide (TBHP) as the oxidant, and pivalic acid as an additive in dry toluene. Reaction conditions vary between 60°C and 120°C, depending on the starting pyridine derivative. Post-synthesis purification involves recrystallization from ethanol .

Q. Which crystallographic tools are recommended for resolving the crystal structure of this compound?

- Methodology : The SHELX suite (e.g., SHELXL for refinement, SHELXS/SHELXD for structure solution) is widely used for small-molecule crystallography. For graphical visualization, ORTEP-3 or WinGX can generate thermal ellipsoid plots. Critical parameters include hydrogen atom placement via geometric constraints and validation of π-π interactions using centroid distances .

Q. How can FTIR spectroscopy characterize its interaction with solid acid catalysts?

- Methodology : Pyridine adsorption on catalyst surfaces at 373–773 K, followed by FTIR analysis, distinguishes Brønsted (1545 cm⁻¹) and Lewis (1450 cm⁻¹) acid sites. Quantification involves integrating peak areas and correlating with acid site density .

Advanced Research Questions

Q. How do DFT studies elucidate the compound’s interaction with metal surfaces in corrosion inhibition?

- Methodology : Density Functional Theory (DFT) calculates frontier molecular orbitals (HOMO/LUMO) to assess electron donation/back-donation. Charge transfer is analyzed via Mulliken charges, focusing on the pyridine ring’s role in donor-acceptor interactions. Experimental validation includes electrochemical impedance spectroscopy (EIS) .

Q. What mass spectrometry approaches quantify ligand exchange kinetics in its coordination complexes?

- Methodology : Electrospray ionization mass spectrometry (ESI-MS) tracks ligand displacement using isotopically labeled pyridine-D5. Kinetic parameters (e.g., rate constants k) are derived from time-resolved intensity changes of metal-ligand adducts. Cage effects and trans-axial ligand competition are modeled computationally .

Q. How does soft X-ray absorption spectroscopy (XAS) reveal intermolecular interactions in aqueous solutions?

- Methodology : XAS at C and N K-edges identifies π* transitions (285–290 eV for C 1s, 400–405 eV for N 1s). Deconvolution of spectra at varying concentrations distinguishes pyridine-pyridine stacking from hydrogen bonding with water .

Q. What crystallographic metrics indicate non-covalent interactions in its solid-state structure?

- Methodology : Analyze π-π interactions using centroid distances (e.g., 3.498 Å for pyrrole-pyridine stacking) and dihedral angles (<5° for near-coplanar rings). Software like PLATON or Mercury calculates Hirshfeld surfaces to map van der Waals contacts .

Safety and Handling

Q. What safety protocols are critical for handling this compound in research settings?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.